Anticancer Potency of N-(4-Nitrophenyl)-L-prolinamide Derivatives vs. 5-Fluorouracil in Human Carcinoma Cell Lines
Derivatives synthesized from N-(4-nitrophenyl)-L-proline—the direct carboxylic acid precursor to methyl (4-nitrophenyl)-L-prolinate—demonstrate superior in vitro anticancer activity compared to the clinical standard 5-fluorouracil (5-FU) across multiple human carcinoma cell lines. Compound 4a (N-(4-nitrophenyl)-L-prolinamide derivative) exhibited 95.41 ± 0.67% cell inhibition against A549 lung carcinoma at 100 µM, compared to 64.29 ± 2.09% for 5-FU—a 31-percentage-point improvement [1]. Against HCT-116 colon carcinoma, compound 4a achieved 93.33 ± 1.36% inhibition versus 81.20 ± 0.08% for 5-FU. Two additional derivatives, 4s (70.13 ± 3.41%) and 4u (83.36 ± 1.70%), also outperformed 5-FU against A549 cells. This structure–activity relationship confirms the 4-nitrophenyl-proline scaffold as the pharmacophoric core enabling this potency [2].
| Evidence Dimension | In vitro % cell inhibition (cytotoxicity) at 100 µM |
|---|---|
| Target Compound Data | 4a: 95.41 ± 0.67% (A549); 93.33 ± 1.36% (HCT-116); 4u: 83.36 ± 1.70% (A549); 4s: 70.13 ± 3.41% (A549) |
| Comparator Or Baseline | 5-Fluorouracil: 64.29 ± 2.09% (A549); 81.20 ± 0.08% (HCT-116) |
| Quantified Difference | 4a vs. 5-FU on A549: +31.12 percentage points; 4u vs. 5-FU on A549: +19.07 pp; 4a vs. 5-FU on HCT-116: +12.13 pp |
| Conditions | MTT assay; human carcinoma cell lines A549 (lung), HCT-116 (colon), HepG2 (liver), SGC7901 (gastric); 100 µM compound concentration |
Why This Matters
Selecting methyl (4-nitrophenyl)-L-prolinate as the starting building block for prolinamide synthesis provides access to a scaffold whose derivatives have been quantitatively shown to surpass the clinical benchmark 5-FU in cytotoxicity, directly relevant for medicinal chemistry programs targeting anticancer lead optimization.
- [1] Osinubi A, Izunobi J, Bao X, Asekun O, Kong J, Gui C, Familoni O. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-L-prolinamides. Royal Society Open Science, 2020, 7(9). Dryad Dataset doi:10.5061/dryad.37pvmcvhh. View Source
- [2] Osinubi A, Izunobi J, Bao X, et al. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-L-prolinamides. Royal Society Open Science, 2020, 7(9): pp. 1–15. View Source
